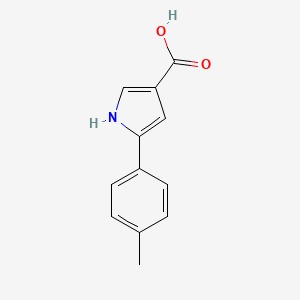

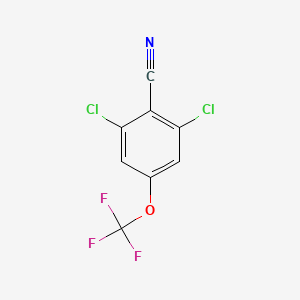

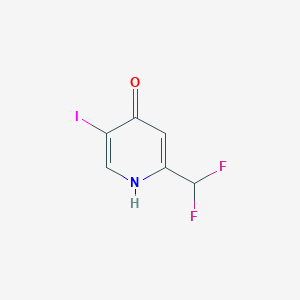

![molecular formula C13H16ClN3 B1435444 [4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1803585-91-2](/img/structure/B1435444.png)

[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride

Overview

Description

“[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS RN®: 1803585-91-2 . It is manufactured by Enamine Ltd . The compound is stored at room temperature .

Molecular Structure Analysis

The molecular weight of “[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is 249.74 . The MDL number is MFCD28954170 .Physical And Chemical Properties Analysis

“[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a powder .Scientific Research Applications

Idiopathic Pulmonary Fibrosis Treatment

This compound has been studied for its potential as a selective inhibitor of discoidin domain receptors (DDRs), which are implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). Researchers have discovered that targeting DDRs can be a novel therapeutic approach for treating IPF, a severe interstitial lung disease with a median survival time of 2-3 years and a 5-year survival rate below 30% .

Multi-Target Kinase Inhibition

In the context of lung cancer treatment, derivatives of this compound have been developed as multi-target kinase inhibitors. These inhibitors target DDRs while minimizing off-target effects on kinases like PDGFR, FGFR, and KDR, which are associated with toxic side effects .

Pharmacokinetics Optimization

The compound has undergone computer-aided drug design and medicinal chemistry optimization to improve its pharmacokinetic profile. This includes enhancing oral absorption and achieving an ideal tissue distribution, which is crucial for its effectiveness as a medication .

Anti-Fibrotic Effects in Animal Models

The compound has shown promising anti-fibrotic effects in animal models, such as those induced by bleomycin. It has demonstrated superior efficacy compared to existing medications like nintedanib, which is currently used to treat IPF .

Safety and Efficacy as a Candidate Drug

Due to its high safety profile and clear pharmacological effects, the compound is considered a promising candidate drug. It has the potential for further development and clinical application in the treatment of fibrotic diseases .

Collagen Signaling Modulation

Collagen plays a significant role in the development and progression of fibrosis. By inhibiting DDRs, which are unique kinases with collagen as their ligand, the compound can modulate collagen signaling pathways involved in fibrotic diseases .

Potential for Broader Therapeutic Applications

While the current focus is on pulmonary fibrosis, the compound’s mechanism of action suggests it could be explored for broader therapeutic applications in other fibrotic diseases or conditions involving abnormal collagen signaling .

Safety And Hazards

The compound has been labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

[4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11;/h1-2,5-8,11H,3-4,9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANGXQHXSWBDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)